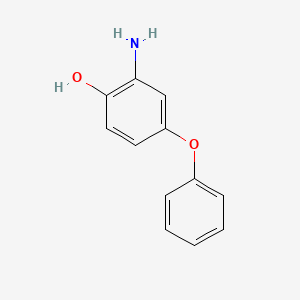

2-Amino-4-phenoxyphenol

描述

2-Amino-4-phenoxyphenol is an organic compound with the molecular formula C12H11NO2. It is a phenol derivative characterized by an amino group at the second position and a phenoxy group at the fourth position on the benzene ring.

作用机制

Target of Action

Similar compounds have been known to interact with various enzymes and proteins within the cell .

Mode of Action

It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding and aromatic stacking . These interactions can lead to changes in the conformation and function of the target molecules, potentially altering cellular processes .

Biochemical Pathways

Phenolic compounds are known to be involved in various biochemical pathways, including those related to the synthesis of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and others .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have shown cytotoxicity against breast cancer cell lines . This suggests that 2-Amino-4-phenoxyphenol may also have potential anticancer properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the temperature of the environment can affect the rate of reaction and the stability of the compound . Additionally, the presence of other molecules in the environment can influence the compound’s reactivity and its interactions with its targets .

生化分析

Cellular Effects

A derivative of phenoxyphenol, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has been shown to exert inhibitory activity against two hepatocellular carcinoma cell lines, Huh7 and Ha22T . This suggests that 2-Amino-4-phenoxyphenol may also have effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation . This suggests that this compound may also interact with biomolecules through similar mechanisms, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

It is known that amino acids, which are structurally similar to this compound, are involved in various metabolic pathways, including the regulation of growth and blood pressure, control of nerve conduction, and others .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing . This suggests that this compound may also have specific subcellular localizations, potentially affecting its activity or function.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-phenoxyphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-nitro-4-phenoxyphenol with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group .

Industrial Production Methods: Industrial production of this compound can be achieved through a semi-continuous or fully continuous process. This involves diazotizing the corresponding anilines in liquid or molten state with aqueous sodium nitrite solution in equimolar amounts to excess hydrochloric acid. The diazonium chloride solution obtained is then introduced into a boiling mixture of sulfuric acid and an aromatic hydrocarbon .

化学反应分析

Types of Reactions: 2-Amino-4-phenoxyphenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: It can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Iron powder and hydrochloric acid are commonly used.

Substitution: Reagents such as sodium nitrite and hydrochloric acid are used for diazotization reactions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenols.

科学研究应用

2-Amino-4-phenoxyphenol has a wide range of applications in scientific research:

相似化合物的比较

- 2-Amino-4-methylphenol

- 2-Amino-4-chlorophenol

- 2-Amino-4-bromophenol

Comparison: 2-Amino-4-phenoxyphenol is unique due to the presence of the phenoxy group, which imparts specific properties such as enhanced thermal stability and flame resistance. In contrast, other similar compounds like 2-Amino-4-methylphenol and 2-Amino-4-chlorophenol may have different substituents that affect their chemical reactivity and applications .

属性

IUPAC Name |

2-amino-4-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-11-8-10(6-7-12(11)14)15-9-4-2-1-3-5-9/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYFAQXHLFJZIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenoxy)-2-methyl-1-[2-(3-methyl-1,2,4-oxadiazol-5-YL)pyrrolidin-1-YL]propan-1-one](/img/structure/B2995822.png)

![Methyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2995823.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2995826.png)

![4-bromo-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2995828.png)

![Methyl (E)-4-[4-(4-methyl-1,3-benzoxazol-2-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2995832.png)

![N-(4-chlorophenyl)-2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2995835.png)

![(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carbonitrile](/img/structure/B2995841.png)

![6-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2995843.png)